![molecular formula C18H15Cl2N3O3 B2665762 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid CAS No. 1396965-73-3](/img/structure/B2665762.png)
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid” is a complex organic molecule with the IUPAC name N-[(3,4-dichloroanilino)carbonyl]tryptophan . It has a molecular weight of 392.24 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The compound’s InChI code is 1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) . This code provides a unique representation of the compound’s molecular structure .
Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 392.24 . Unfortunately, more specific physical and chemical properties are not available in the literature.
Applications De Recherche Scientifique
Corrosion Inhibition
Research has highlighted the efficacy of compounds derived from L-Tryptophan, which share structural similarities with the specified compound, in inhibiting corrosion of stainless steel in acidic environments. These compounds demonstrate good inhibition efficiency, as evidenced by various electrochemical techniques and surface studies. The adsorption of these molecules on the stainless steel surface follows Langmuir's adsorption isotherm, indicating their potential as corrosion inhibitors in industrial applications (Vikneshvaran & Velmathi, 2017).
Biological Activity
Another study focuses on the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, showcasing their remarkable antimicrobial properties. These compounds were synthesized from Tryptophan and exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Fluorescence Applications
Fluorescence derivatization of amino acids for biological assays has been explored, with derivatives showing strong fluorescence properties. This research suggests applications in bioimaging and analytical chemistry, where high fluorescence is crucial (Frade et al., 2007).
Luminescent Materials
The synthesis of luminescent complexes using similar structural motifs has been reported, showing potential applications in the development of new materials for optical devices and sensors. These studies reveal the versatility of such compounds in creating materials with desirable luminescent properties (Kanwal et al., 2020).
Drug Discovery
In drug discovery, the design and synthesis of indole-based compounds as inhibitors for specific enzymes, like cytosolic phospholipase A2α, have been investigated. These efforts aim to develop new therapeutic agents for treating various diseases, showcasing the compound's relevance in medicinal chemistry (Tomoo et al., 2014).
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGAGVOKVAEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
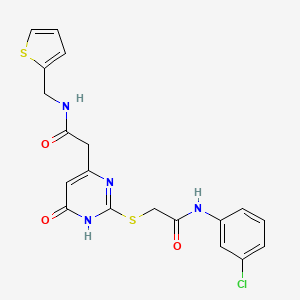
![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2665683.png)
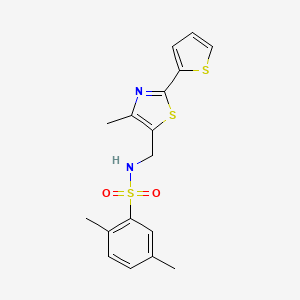

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
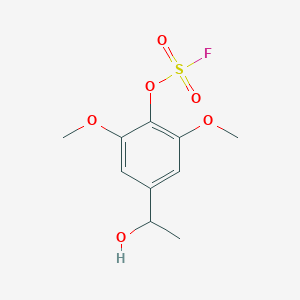
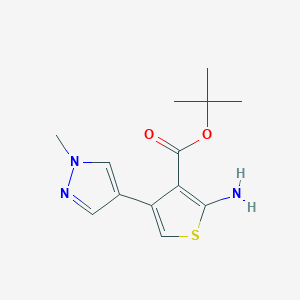
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
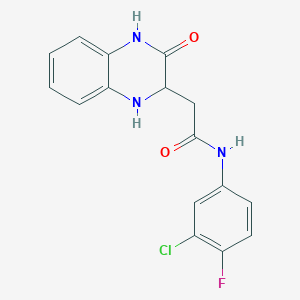
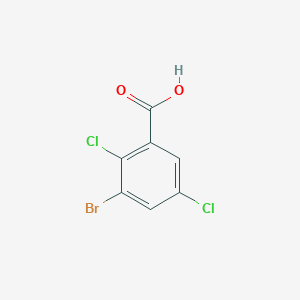

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2665701.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2665702.png)
